molecular formula C8H9NO2 B1594496 2-Hydroxy-N-phenylacetamide CAS No. 4746-61-6

2-Hydroxy-N-phenylacetamide

Cat. No.: B1594496
CAS No.: 4746-61-6
M. Wt: 151.16 g/mol
InChI Key: ADVGKWPZRIDURE-UHFFFAOYSA-N
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Description

2-Hydroxy-N-phenylacetamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetamide, where a hydroxyl group is attached to the second carbon of the acetamide chain, and a phenyl group is attached to the nitrogen atom

Scientific Research Applications

2-Hydroxy-N-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Hydroxy-N-phenylacetamide is associated with several safety hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

While specific future directions for 2-Hydroxy-N-phenylacetamide are not explicitly stated in the search results, related compounds such as N-phenylacetamide derivatives have been studied for their potential as corrosion inhibitors for copper . This suggests that this compound and its derivatives could also be explored for similar applications in the future.

Mechanism of Action

Target of Action

It is known that n-phenylacetamide derivatives, which include 2-hydroxy-n-phenylacetamide, have been studied for their pharmacological activities .

Mode of Action

It’s known that n-phenylacetamide derivatives can exhibit analgesic activity . This suggests that this compound might interact with its targets to modulate pain perception.

Biochemical Pathways

It’s known that n-phenylacetamide derivatives can have antimycobacterial potential , suggesting that they might affect the biochemical pathways related to bacterial growth and survival.

Result of Action

It’s known that n-phenylacetamide derivatives can suppress toll-like receptors (tlr-2 and tlr-4) in adjuvant-induced arthritic rats . This suggests that this compound might have anti-inflammatory effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . These cellular effects make it a valuable tool for studying cellular responses to stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes . These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution properties are important for understanding the compound’s bioavailability and tissue-specific actions.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is mediated by specific targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-phenylacetamide typically involves the reaction of phenylamine (aniline) with glycolic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

C6H5NH2+HOCH2COOHC6H5NHCOCH2OH+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{HOCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_2\text{OH} + \text{H}_2\text{O} C6​H5​NH2​+HOCH2​COOH→C6​H5​NHCOCH2​OH+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group, forming N-phenylglyoxylamide.

    Reduction: The compound can be reduced to form N-phenylethanolamine, where the amide bond is reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed:

    Oxidation: N-phenylglyoxylamide

    Reduction: N-phenylethanolamine

    Substitution: Halogenated derivatives of this compound

Comparison with Similar Compounds

    N-phenylacetamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Hydroxyacetamide: Lacks the phenyl group, resulting in different biological and chemical properties.

    N-phenylglyoxylamide: An oxidized form of 2-Hydroxy-N-phenylacetamide, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKWPZRIDURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022082
Record name 2-Hydroxyacetanilide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-80-2, 4746-61-6, 57047-65-1
Record name 2-Acetamidophenol
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Record name 2-Hydroxyacetanilide
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Record name Acetamide, 2-hydroxy-N-phenyl-
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Record name Acetylaminophenol
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Record name 2-Acetamidophenol
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Record name Acetamide, N-(2-hydroxyphenyl)-
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Record name 2-Hydroxyacetanilide
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Record name 2'-hydroxyacetanilide
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Record name O-HYDROXYACETANILIDE
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Record name 2'-Hydroxyacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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